(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with:
- A Z-configuration imine at position 2.
- A 2-methoxyethyl group at position 3.
- A methylsulfonyl group at position 4.
- A 4-methoxybenzamide moiety attached to the thiazole nitrogen.
The Z-configuration ensures specific stereoelectronic interactions, affecting tautomerism and stability .
Properties
IUPAC Name |
4-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-25-11-10-21-16-9-8-15(28(3,23)24)12-17(16)27-19(21)20-18(22)13-4-6-14(26-2)7-5-13/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDBISRHWAMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and a substituted aldehyde . This one-pot procedure is efficient and yields the desired compound with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a benzo[d]thiazole core, methoxy groups, and a methylsulfonyl group, which contribute to its reactivity and biological activity. Its molecular formula is with a molecular weight of 420.5 g/mol.
Synthetic Routes
The synthesis typically involves multi-step processes, including reactions with hydrazine hydrate and substituted aldehydes. Optimizing conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Chemistry
In the field of chemistry, (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Recent studies indicate that this compound inhibits quorum sensing signals in bacteria, which is vital for controlling bacterial infections and biofilm formation. This inhibition suggests potential applications in developing antimicrobial agents.
Medicine
The ability of this compound to interfere with bacterial communication makes it a promising candidate for antibiotic development. Additionally, its structural properties allow researchers to investigate its potential as an anti-cancer or anti-inflammatory agent.
Industry
In industrial applications, this compound can be utilized in synthesizing advanced materials and specialty chemicals. Its unique properties enhance the development of new materials with specific functionalities.
Case Studies and Research Findings
- Quorum Sensing Inhibition : A study demonstrated that this compound effectively inhibited quorum sensing in Pseudomonas aeruginosa, leading to reduced biofilm formation.
- Anticancer Potential : Research indicated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent.
- Material Science : Investigations into the use of this compound in polymer synthesis revealed enhanced mechanical properties in composites when incorporated as an additive.
Mechanism of Action
The mechanism of action of (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate bacterial communication and biofilm formation . This disruption of quorum sensing can prevent bacterial infections and enhance the efficacy of existing antibiotics.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Benzamide-Linked Thiadiazoles
Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () share the benzamide motif but differ in the heterocyclic core (thiadiazole vs. benzothiazole). Key distinctions:
- Substituent Effects : The thiadiazole derivatives often feature aryl groups (e.g., phenyl, fluorophenyl) at position 3 and electron-deficient isoxazole at position 5, whereas the target compound prioritizes methoxyethyl and methylsulfonyl groups.
- Spectral Data :
- IR Spectra : Thiadiazoles show C=O stretches at 1605–1617 cm⁻¹ (benzamide) and additional carbonyl peaks (e.g., 1715 cm⁻¹ for ester groups in compound 8b) . The target compound’s IR would similarly exhibit C=O absorption but lacks ester functionalities.
- 1H-NMR : Thiadiazole derivatives display aromatic protons at δ 7.36–8.35 ppm , comparable to the target’s aromatic signals, but the latter includes distinct methoxy singlets (~δ 3.8–4.0 ppm) .
Triazole Derivatives with Sulfonyl Groups
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () highlight the role of sulfonyl groups and tautomerism:
- Tautomerism : Triazoles exist in equilibrium between thione (C=S) and thiol (S-H) forms, confirmed by IR (e.g., νC=S at 1247–1255 cm⁻¹ , absence of νS-H) . In contrast, the target compound’s benzothiazol-2-ylidene group adopts a fixed Z-configuration without tautomeric shifts.
- Synthetic Routes : Both classes use nucleophilic additions (e.g., hydrazides reacting with isothiocyanates) and alkylation steps. However, the target compound’s synthesis likely involves cyclization of benzothiazole precursors rather than triazole ring formation .
Substituent-Driven Property Comparisons
Table 1: Key Substituents and Their Effects
Table 2: Spectral Data Comparison
Biological Activity
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its complex molecular structure, which includes a methoxy group, a benzo[d]thiazole moiety, and a sulfonyl group. The structural formula is represented as follows:
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including antiviral , anticancer , and anti-inflammatory effects. The biological mechanisms are often linked to their ability to modulate cellular pathways and influence protein interactions.
Antiviral Activity
A study highlighted the antiviral potential of related compounds against Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication. This suggests that this compound may share similar properties, warranting further investigation into its antiviral efficacy .
Anticancer Activity
Compounds with similar structures have shown promise in anticancer applications. For instance, derivatives of benzamide have been studied for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This indicates a potential role for this compound in cancer therapeutics .
Anti-inflammatory Effects
Additionally, some studies have reported anti-inflammatory properties associated with benzothiazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound may also possess significant anti-inflammatory activity .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy Against HBV : In vitro studies demonstrated that related benzamide derivatives significantly reduced HBV replication in HepG2 cells. The increase in intracellular A3G levels was correlated with the reduction in viral load, indicating a promising avenue for the development of new antiviral agents targeting HBV .
- Cancer Cell Apoptosis : A derivative structurally similar to this compound was tested on various cancer cell lines, showing a dose-dependent increase in apoptosis markers. The study concluded that this class of compounds could be further developed as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- The synthesis involves multi-step reactions:
Formation of the benzo[d]thiazole core via condensation of substituted anilines with thiourea derivatives under acidic conditions.
Methoxyethylation at position 3 using 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃).
Methylsulfonation at position 6 using methanesulfonyl chloride under controlled temperatures (0–5°C).
Imine formation with 4-methoxybenzoyl chloride, requiring anhydrous conditions and catalysts like DCC/DMAP.
Critical parameters include solvent choice (DMF or THF), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms Z-configuration of the imine bond (δ 8.2–8.5 ppm for imine proton) and substituent positions.
- HRMS : Validates molecular weight (calculated for C₂₀H₂₁N₂O₅S₂: 433.09 g/mol).
- IR : Identifies sulfonyl (1350–1300 cm⁻¹) and methoxy (2850–2800 cm⁻¹) groups.
- X-ray crystallography : Resolves absolute configuration when suitable crystals form (requires slow evaporation from DCM/hexane) .
Q. What are the primary stability concerns for this compound under various storage conditions?
- Hydrolysis : Methylsulfonyl group degrades in acidic conditions (pH < 5).
- Photodegradation : Imine bond isomerization under UV light.
- Storage recommendation : -20°C in amber vials under argon. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when lyophilized .
Advanced Research Questions
Q. How can researchers optimize the yield of the critical imine formation step?
- Design of Experiments (DoE) : Vary stoichiometry (1.2–1.5 equivalents of benzoyl chloride), temperature (60–80°C), and solvent (DMF vs. DCM). Molecular sieves (4Å) improve yields by 15–20% via water removal.
- Flow chemistry : Enhances reproducibility (residence time: 30–60 minutes) and scalability (85% yield at 10 g scale) .
Q. What strategies resolve contradictions in biological activity data between in vitro and cellular assays?
- Solubility : Compare logP values (experimental: 2.8 vs. calculated: 3.1) using shake-flask HPLC.
- Cellular uptake : Track fluorescent analogs (e.g., BODIPY-labeled derivatives) via confocal microscopy.
- Metabolic stability : Liver microsome assays (t₁/₂ > 60 minutes in human microsomes) correlate with cellular activity retention .
Q. How does the Z-configuration influence the compound’s interaction with biological targets?
- The Z-configuration positions the 4-methoxybenzoyl group and methylsulfonyl moiety adjacently, enabling hydrogen bonds with kinase ATP pockets (e.g., IC₅₀ = 0.12 µM vs. E-isomer IC₅₀ = 2.3 µM). Molecular docking (AutoDock Vina) and mutagenesis (e.g., T338A mutation in target protein) validate binding specificity .
Q. What analytical methods effectively distinguish between potential synthetic byproducts?
- HPLC-PDA : Monitor at 254 nm (C18 column, acetonitrile/water gradient) to separate regioisomers (retention time difference: 1.2 minutes).
- NMR : 1H-13C HSQC identifies thiourea condensation byproducts (δ 170 ppm for carbonyl).
- LC-MS/MS : MRM transitions (m/z 433 → 315) detect methylsulfonyl hydrolysis products at 0.1% levels .
Q. How to design structure-activity relationship (SAR) studies focusing on the methoxyethyl substituent?
- Analog synthesis : Replace methoxyethyl with ethoxyethyl, isopropyloxy, or fluoroethoxy groups.
- Binding kinetics : Surface plasmon resonance (SPR) measures ka/kd (e.g., methoxyethyl: ka = 1.5 × 10⁵ M⁻¹s⁻¹, kd = 0.02 s⁻¹).
- Molecular dynamics : 50 ns simulations reveal substituent effects on binding pocket hydration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
